molecular formula C6H6FNO2S B15328075 3-Fluoro-4-(methylsulfonyl)pyridine

3-Fluoro-4-(methylsulfonyl)pyridine

Cat. No.: B15328075
M. Wt: 175.18 g/mol
InChI Key: DDDYRBPXYDJVGC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylsulfonyl)pyridine is a fluorinated pyridine derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 4-position and a fluorine atom at the 3-position. This compound is notable for its electron-withdrawing substituents, which significantly influence its electronic properties, solubility, and reactivity. The methylsulfonyl group enhances polarity, making the molecule more soluble in polar solvents compared to non-sulfonated analogs.

The compound is primarily utilized as a synthetic intermediate in medicinal chemistry. For instance, it serves as a precursor in the synthesis of LAS101057, a potent and selective A2B adenosine receptor antagonist. The synthesis involves regioselective iodination followed by Stille coupling with 3-fluoro-4-(tributylstannyl)pyridine . Its structural features make it valuable for designing molecules with tailored electronic and steric profiles, particularly in drug discovery targeting GPCRs or enzymes like COX-2 .

Properties

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

IUPAC Name

3-fluoro-4-methylsulfonylpyridine

InChI

InChI=1S/C6H6FNO2S/c1-11(9,10)6-2-3-8-4-5(6)7/h2-4H,1H3

InChI Key

DDDYRBPXYDJVGC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylsulfonyl)pyridine typically involves nucleophilic aromatic substitution reactions. One common method includes the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the use of Selectfluor® as a fluorinating agent, which has been applied in the synthesis of various substituted 3-fluoropyridines .

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve high-temperature reactions with fluorinating agents such as aluminum fluoride and copper fluoride. These reactions typically occur at temperatures between 450°C and 500°C .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon for hydrogenation reactions.

Major Products:

Scientific Research Applications

3-Fluoro-4-(methylsulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The methylsulfonyl group can participate in various biochemical pathways, potentially affecting enzyme activity and protein interactions .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The methylsulfonyl group (-SO₂CH₃) in 3-Fluoro-4-(methylsulfonyl)pyridine is strongly electron-withdrawing, reducing electron density on the pyridine ring. This contrasts with methylsulfanyl (-SCH₃) analogs (e.g., ), which are electron-donating, leading to divergent reactivity in coupling reactions . Fluorine at the 3-position enhances electrophilic substitution resistance compared to non-fluorinated analogs .

Biological Activity: Methylsulfonyl-containing compounds (e.g., COX-2 inhibitors in ) exhibit potent enzyme inhibition due to strong hydrogen-bonding interactions with catalytic residues .

Synthetic Utility :

  • 3-Fluoro-4-(methylsulfonyl)pyridine is a critical intermediate in Stille couplings for A2B antagonists , whereas methylsulfanyl derivatives () are more suited for nucleophilic aromatic substitutions .

Physicochemical Properties

  • Solubility : The methylsulfonyl group increases aqueous solubility compared to methylsulfanyl or trifluoromethyl-substituted pyridines (e.g., ’s compound has a logP ~3.5 due to CF₃ and phenyl groups) .
  • Stability : Sulfonyl groups enhance oxidative stability over thioethers (-SCH₃), which are prone to oxidation .

Case Study: LAS101057 vs. COX-2 Inhibitors

  • LAS101057 Synthesis : 3-Fluoro-4-(methylsulfonyl)pyridine enables precise regiochemistry in Stille couplings, critical for A2B antagonist activity .
  • COX-2 Inhibitors: Analogous sulfonyl groups in imidazothiazoles () achieve nanomolar IC₅₀ values, underscoring the -SO₂CH₃ group’s role in target binding .

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